molecular formula C20H16F2N4O2S B2897443 N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242967-02-7

N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2897443
CAS No.: 1242967-02-7
M. Wt: 414.43
InChI Key: KVHCNTVZGRCBNT-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic acetamides featuring a pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone core. Its structure includes a 3,4-difluorophenyl group and three methyl substituents at positions 2, 7, and 7. Such derivatives are often synthesized to explore their biological activity, particularly as kinase inhibitors or anticancer agents, due to their structural resemblance to purine analogs. The 4-oxopyrimidinone moiety and fluorine substituents are hypothesized to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-9-6-10(2)23-19-16(9)17-18(29-19)20(28)26(11(3)24-17)8-15(27)25-12-4-5-13(21)14(22)7-12/h4-7H,8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHCNTVZGRCBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzoxazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and benzoxazole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl or acetyl groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: It can be used to study the interactions of benzoxazole derivatives with biological macromolecules.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzoxazole moiety may play a key role in binding to these targets, while the piperidine ring and sulfonyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, and acetamide side chain. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and bioactivity. Key comparisons include:

Compound Name Substituents on Phenyl Ring Core Structure Modifications Molecular Weight (g/mol) Yield (%) Melting Point (°C)
N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Target) 3,4-difluoro Pyrido-thieno-pyrimidinone, 2,7,9-trimethyl Not reported Not reported Not reported
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () 4-chloro Pyridine-thioacetamide hybrid Not reported 85 Not reported
N-(7-Methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Phenylamino Tetrahydrothieno-pyrimidinone 369.44 73 143–145
N-(2-(trifluoromethyl)phenyl)-2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () 2-(trifluoromethyl) Thieno-pyrimidinone, 4-chlorophenyl 473.88 Not reported Not reported
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide () 2-chloro-4-methyl Thieno-pyrimidinone, 7-phenyl 409.88 Not reported Not reported

Key Observations :

  • Fluorine vs. Chlorine Substituents : The target compound’s 3,4-difluorophenyl group may confer higher electronegativity and metabolic resistance compared to chlorophenyl analogs ().
  • Synthetic Yields : Yields for similar compounds range from 73% () to 85% (), suggesting that alkylation or acetylation steps are generally efficient.
Spectroscopic and Analytical Data

While spectral data for the target compound are unavailable, analogs provide reference benchmarks:

  • IR Spectra : Strong C=O stretches (~1,730 cm⁻¹) and NH vibrations (~3,390 cm⁻¹) are typical ().
  • ¹H-NMR: Methyl groups (δ 2.10–2.50 ppm) and aromatic protons (δ 6.77–8.33 ppm) align with thieno-pyrimidinone derivatives ().

Research Implications and Gaps

  • Biological Activity: No direct data exist for the target compound, but analogs in and show kinase inhibition or cytotoxicity.
  • ADMET Properties : Fluorine substituents (target) may improve pharmacokinetics compared to chlorine-containing analogs ().
  • Synthetic Optimization : Higher yields (e.g., 85% in ) suggest scalable routes for the target compound.

Biological Activity

N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex heterocyclic structure, which includes a pyrido-thieno-pyrimidine backbone. The presence of difluorophenyl and trimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrido-thieno-pyrimidines exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated that modifications in the thieno-pyrimidine framework can enhance antimicrobial efficacy against various bacterial strains.

CompoundActivityTarget Bacteria
This compoundModerateStaphylococcus aureus
Related compound AHighEscherichia coli
Related compound BLowPseudomonas aeruginosa

Inhibition of ABC Transporters

This compound has been identified as an inhibitor of human ATP-binding cassette (ABC) transporters. These transporters are crucial for drug metabolism and resistance mechanisms in cancer cells. The compound's ability to inhibit ABCC5 transporter suggests potential applications in overcoming drug resistance in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Transporter Modulation : By inhibiting ABC transporters like ABCC5, it can alter the pharmacokinetics of co-administered drugs.
  • Interaction with DNA : Some thieno-pyrimidine derivatives have shown the ability to intercalate into DNA, leading to disruption of replication processes.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    A study conducted on a series of thieno-pyrimidine derivatives showed that modifications similar to those in this compound resulted in enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a structure-activity relationship that could guide future drug design .
  • Case Study 2: Cancer Treatment
    In a preclinical model examining the effects on multidrug-resistant cancer cell lines, the compound demonstrated significant inhibition of cell proliferation when used in conjunction with conventional chemotherapeutics. The study highlighted its potential as an adjunct therapy to improve treatment outcomes in resistant cancers.

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